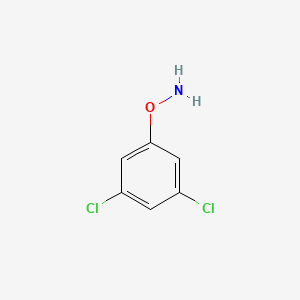

O-(3,5-dichlorophenyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(3,5-dichlorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSYDOORDVYWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471352 | |

| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99907-90-1 | |

| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to O-(3,5-dichlorophenyl)hydroxylamine: Synthesis, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3,5-dichlorophenyl)hydroxylamine, bearing the CAS number 99907-90-1, is a halogenated aromatic hydroxylamine derivative. Compounds of this class are recognized for their utility as versatile intermediates in organic synthesis, particularly in the construction of complex nitrogen- and oxygen-containing molecules. The presence of the dichlorinated phenyl ring imparts specific steric and electronic properties that can influence reactivity and lead to unique applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, a detailed, field-proven synthetic protocol, and an expert analysis of its potential reactivity and applications for researchers in drug discovery and development.

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 99907-90-1 | Multiple |

| Molecular Formula | C₆H₅Cl₂NO | PubChem[1] |

| Molecular Weight | 178.02 g/mol | CookeChem[2], ChemicalBook[3] |

| Predicted Boiling Point | 277.3 ± 40.0 °C | CookeChem[2] |

| Predicted Density | 1.429 ± 0.06 g/cm³ | CookeChem[2] |

| Predicted pKa | 1.17 ± 0.70 | CookeChem[2] |

| Predicted XLogP3 | 3.1 | PubChem[1] |

| Appearance | Tan to white solid (for related compounds)[4] | Inferred from analogous compounds |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | CookeChem[2] |

Safety and Handling Information:

This compound should be handled with care in a well-ventilated area, preferably a fume hood, by personnel trained in handling chemical reagents.[3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]

-

Hazard Statements: While specific hazard statements for this compound are not universally listed, related compounds and safety data sheets for O-arylhydroxylamines indicate potential for skin, eye, and respiratory irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[3]

Synthesis of this compound

The synthesis of O-arylhydroxylamines has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, provides a reliable and versatile route to these compounds from readily available aryl halides. While a specific protocol for the 3,5-dichloro isomer is not published, the following detailed experimental procedure is based on the authoritative work of Maimone and Buchwald on the Pd-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent.[1] This method is broadly applicable to a wide range of aryl halides and is the recommended approach for the synthesis of the title compound.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is adapted from the general procedure for Pd-catalyzed O-arylation of ethyl acetohydroximate.[1]

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Ethyl acetohydroximate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

t-BuBrettPhos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

4 M HCl in 1,4-dioxane

-

Standard glassware for inert atmosphere synthesis

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-bromo-3,5-dichlorobenzene (1.0 mmol), ethyl acetohydroximate (1.2 mmol), cesium carbonate (1.4 mmol), and t-BuBrettPhos (0.02 mmol).

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) to the mixture.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Workup of Intermediate: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude intermediate, O-(3,5-dichlorophenyl)ethyl acetohydroximate. This intermediate can be purified by column chromatography on silica gel if necessary.

-

Hydrolysis: Dissolve the crude or purified intermediate in 1,4-dioxane. Add a solution of 4 M HCl in 1,4-dioxane (5 equivalents) and stir at room temperature for 1-2 hours.

-

Isolation: Upon completion of the hydrolysis, the product may precipitate as the hydrochloride salt. The salt can be collected by filtration, or the solvent can be removed under reduced pressure. The free base, this compound, can be obtained by neutralization with a suitable base and extraction into an organic solvent.

Causality and Expertise:

-

Choice of Hydroxylamine Equivalent: Ethyl acetohydroximate is used as a stable, easy-to-handle precursor to the free hydroxylamine. Direct coupling with hydroxylamine is often problematic due to its instability and potential for side reactions.

-

Catalyst System: The use of a bulky biarylphosphine ligand such as t-BuBrettPhos is crucial for promoting the C-O reductive elimination from the palladium center, which is often the rate-limiting step in such couplings.[1]

-

Base Selection: Cesium carbonate is an effective base for this transformation, facilitating the deprotonation of the hydroxylamine equivalent without promoting significant side reactions.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the hydroxylamine moiety, which can act as a nucleophile or be transformed into other functional groups. The dichlorophenyl substituent modifies the electronic properties of the aryloxy group, making it a good leaving group in certain contexts and influencing the reactivity of the aromatic ring.

1. Formation of Oximes and Oxime Ethers:

O-arylhydroxylamines readily react with aldehydes and ketones to form the corresponding O-aryl oximes. This reaction is fundamental in creating building blocks for various bioactive molecules.

2. Synthesis of Heterocycles:

A significant application of O-arylhydroxylamines is in the synthesis of heterocyclic compounds. For instance, the O-arylated products from the Buchwald-Hartwig synthesis can be directly transformed into substituted benzofurans in a one-pot operation.[1] This transformation likely proceeds through a[5][5]-sigmatropic rearrangement of an intermediate formed from the O-arylhydroxylamine derivative.

Proposed Reaction Pathway to Benzofurans:

Figure 2: Proposed pathway for the synthesis of substituted benzofurans.

3. Electrophilic Amination:

While O-arylhydroxylamines themselves are typically nucleophilic at the nitrogen atom, derivatives where the oxygen is attached to a good leaving group can act as electrophilic aminating agents. This allows for the introduction of an amino group onto nucleophilic substrates.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While specific experimental data and documented applications are currently limited in the public domain, its synthesis can be reliably achieved through modern palladium-catalyzed cross-coupling methodologies. Its reactivity is predicted to be analogous to other O-arylhydroxylamines, making it a useful precursor for the synthesis of oximes, benzofurans, and other heterocyclic systems. The insights and detailed protocols provided in this guide are intended to empower researchers to effectively synthesize and utilize this compound in their research and development endeavors. Further investigation into the specific applications of this molecule is warranted and could unveil novel therapeutic agents and functional materials.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. This compound , 98% , 99907-90-1 - CookeChem [cookechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. FCKeditor - Resources Browser [windhorsetours.com]

- 5. N-[(3,5-dichlorophenyl)methylidene]hydroxylamine | C7H5Cl2NO | CID 2741423 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-(3,5-dichlorophenyl)hydroxylamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

O-(3,5-dichlorophenyl)hydroxylamine is a halogenated aromatic hydroxylamine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique electronic and structural features, imparted by the dichloro-substituted phenyl ring, make it a versatile building block for the synthesis of novel heterocyclic compounds and a potential pharmacophore or bioisostere in medicinal chemistry. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, expected reactivity, and potential applications of this compound, with a focus on providing practical insights for laboratory work and drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application in reactions, and its potential as a drug candidate. While experimental data for this specific compound is limited in the public domain, a combination of data from safety data sheets and computational predictions provides a useful profile.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 99907-90-1 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)ON | [2] |

| InChI | InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 | [2] |

| InChIKey | PCSYDOORDVYWPI-UHFFFAOYSA-N | [2] |

graph "O_3_5_dichlorophenyl_hydroxylamine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; O [label="O"]; N [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; // Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents C1 -- O; C3 -- Cl1; C5 -- Cl2; O -- N; N -- H1; N -- H2; C2 -- H3; C4 -- H4; C6 -- H5;

}

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties that have been predicted using computational models. These values are intended to serve as estimates for experimental design and should be confirmed by empirical measurement.

| Property | Predicted Value | Source |

| Boiling Point | 277.3 ± 40.0 °C | [1] |

| Density | 1.429 ± 0.06 g/cm³ | [1] |

| pKa | 1.17 ± 0.70 | [1] |

| XlogP | 3.1 | [2] |

Expert Insight: The predicted low pKa suggests that the amine group of this compound is significantly less basic than typical alkylamines. This is a direct consequence of the electron-withdrawing effect of the dichlorophenyl ring, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation. The relatively high XlogP value indicates a lipophilic character, which is an important consideration for solubility and for its potential behavior in biological systems, including membrane permeability.

Synthesis of this compound

Proposed Synthetic Pathway

A two-step sequence is proposed, starting from the commercially available 1-bromo-3,5-dichlorobenzene and a protected hydroxylamine derivative, such as N-(tert-butoxycarbonyl)hydroxylamine.

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Palladium-Catalyzed O-Arylation

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dichlorobenzene (1.0 eq), N-(tert-butoxycarbonyl)hydroxylamine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as cesium carbonate (2.0 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-O-(3,5-dichlorophenyl)hydroxylamine.

Step 2: Deprotection

-

Dissolve the purified intermediate from Step 1 in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Self-Validation and Causality: The choice of a palladium-catalyzed cross-coupling reaction is based on its proven reliability and broad substrate scope for C-O bond formation. The use of a bulky electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in such couplings. The Boc protecting group on the hydroxylamine is chosen for its stability under the coupling conditions and its facile removal under acidic conditions, which are orthogonal to the basic conditions of the coupling reaction, thus ensuring a clean deprotection without side reactions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the nucleophilic amino group and the electron-deficient aromatic ring.

Nucleophilic Character

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. It can react with various electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives. However, as previously noted, the electron-withdrawing nature of the 3,5-dichlorophenyl group significantly reduces the nucleophilicity of the nitrogen atom compared to alkylhydroxylamines.

Electrophilic Character of the Aromatic Ring

The chlorine substituents make the phenyl ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions under forcing conditions, although this is generally less facile than with nitro-substituted rings.

Rearrangement Reactions

O-arylhydroxylamines are known to undergo rearrangement reactions. For instance, under acidic conditions, they can rearrange to aminophenols. The specific outcome for the 3,5-dichloro-substituted compound would likely favor the formation of 2-amino-4,6-dichlorophenol.

Figure 3: General reactivity pathways of this compound.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons.

-

Aromatic Region: The 3,5-dichloro substitution pattern will result in a specific splitting pattern for the three aromatic protons. One proton will be a triplet (or a finely split singlet) deshielded by the two chlorine atoms, and the other two equivalent protons will appear as a doublet.

-

Amine Protons: The two protons of the -NH₂ group are expected to appear as a broad singlet. The chemical shift of this signal will be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry. The carbons bearing the chlorine atoms will be significantly deshielded. The carbon attached to the oxygen will also be deshielded.

-

Quaternary Carbons: The signals for the quaternary carbons (C-Cl and C-O) will likely be of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A pair of bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O Stretching: A band in the region of 1000-1300 cm⁻¹.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 177, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Fragmentation: Fragmentation may involve the loss of the amino group (-NH₂) or cleavage of the C-O bond.

Applications in Drug Discovery and Development

O-arylhydroxylamines are gaining recognition as valuable motifs in medicinal chemistry.

Bioisosteric Replacement

The hydroxylamine moiety can serve as a bioisostere for other functional groups, such as amides or esters. This substitution can modulate a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The 3,5-dichloro substitution pattern can further fine-tune these properties and provide additional interaction points with biological targets.

Precursor for Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, it can be used in the synthesis of substituted benzofurans, a privileged scaffold in many biologically active compounds.

Potential Pharmacological Activity

The incorporation of the this compound moiety into larger molecules may impart specific pharmacological activities. Halogenated aromatic rings are common features in many approved drugs, where they can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with significant potential in synthetic chemistry and drug discovery. Although a comprehensive experimental dataset for this compound is not yet available, this guide provides a solid foundation based on predicted properties, established synthetic methodologies, and an understanding of the reactivity of related compounds. It is our hope that this in-depth technical overview will stimulate further research into the properties and applications of this versatile molecule, ultimately contributing to the development of new synthetic methods and novel therapeutic agents.

References

O-(3,5-dichlorophenyl)hydroxylamine molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of O-(3,5-dichlorophenyl)hydroxylamine

Introduction

This compound is a substituted hydroxylamine derivative of significant interest in synthetic chemistry and drug discovery. Its unique structural arrangement, featuring a dichlorinated aromatic ring linked to a hydroxylamine moiety through an oxygen atom, imparts specific chemical properties that are leveraged in various chemical transformations. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical considerations essential for researchers, scientists, and drug development professionals working with this compound.

Molecular Structure and Elucidation

The structural identity of a molecule is fundamental to understanding its reactivity, physical properties, and biological activity. For this compound, a systematic analysis of its components reveals its key chemical features.

Systematic Naming and Identification

The compound's IUPAC name, this compound, precisely describes its connectivity. The "O-" prefix indicates that the substituted phenyl group is attached to the oxygen atom of the hydroxylamine (H₂NO) core. The phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, a meta-substitution pattern that influences the molecule's electronic properties and steric profile.

Key identifiers for this compound are crucial for database searches and regulatory documentation:

Key Structural Features

The molecule can be deconstructed into two primary functional components:

-

The 3,5-Dichlorophenyl Group : This aromatic component consists of a benzene ring where two hydrogen atoms have been replaced by chlorine atoms. The placement of the chlorine atoms at the meta-positions (1,3-relationship relative to the point of attachment) is a critical feature. This substitution pattern withdraws electron density from the aromatic ring through induction, affecting the reactivity of the ether linkage.

-

The O-Substituted Hydroxylamine Moiety (-ONH₂) : This is the reactive center of the molecule. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. The N-O bond is relatively weak and can be cleaved under certain reaction conditions, a characteristic exploited in synthetic applications.[4]

The connectivity is confirmed by standard structural representations:

These notations provide an unambiguous, text-based description of the molecular structure, essential for computational chemistry and cheminformatics.

Visualization of Molecular Structure

A 2D structural diagram provides a clear visual representation of the atomic arrangement and bonding.

Caption: 2D structure of this compound.

Molecular Weight and Isotopic Mass

A precise understanding of a compound's mass is critical for synthesis, purification, and analysis. It is important to distinguish between the average molecular weight and the monoisotopic mass.

Molecular Weight (Average Molar Mass)

The molecular weight is calculated by summing the atomic weights of all constituent atoms, using the weighted average of their natural isotopic abundances. For C₆H₅Cl₂NO, this value is 178.02 g/mol .[1][2] This value is used for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

Monoisotopic Mass and Mass Spectrometry

In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The monoisotopic mass of this compound is 176.97482 Da .[3] This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a powerful diagnostic tool for identifying chlorine-containing compounds.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Monoisotopic Mass | 176.97482 Da | [3] |

| CAS Number | 99907-90-1 | [1][2] |

| InChIKey | PCSYDOORDVYWPI-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity Overview

While a detailed synthesis protocol is beyond the scope of this guide, understanding the general synthetic approaches provides context for the compound's utility. O-substituted hydroxylamines are typically synthesized through methods that form the N-O bond, such as the reduction of oxime ethers or the nucleophilic displacement on an activated substrate.[4] The reactivity of this compound is dominated by the nucleophilicity of the terminal -NH₂ group, making it a valuable reagent for introducing the -ONH₂ moiety into other molecules, a common strategy in the synthesis of complex nitrogen-containing compounds and potential pharmaceutical agents.

Handling and Safety Considerations

As with any chemical reagent, proper handling of this compound is essential. The Safety Data Sheet (SDS) indicates that it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] It is crucial to avoid the formation of dust and to prevent contact with skin and eyes.[5] Standard laboratory procedures for storing chemical reagents in a cool, dry place away from incompatible materials should be followed.[5]

Conclusion

This compound is a well-defined chemical entity with distinct structural features and a precise molecular weight. Its dichlorinated phenyl ring and reactive hydroxylamine group make it a compound of interest for synthetic chemists. A thorough understanding of its structure, mass, and chemical properties, as detailed in this guide, is fundamental for its effective and safe use in research and development environments.

References

- 1. This compound , 98% , 99907-90-1 - CookeChem [cookechem.com]

- 2. This compound | 99907-90-1 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of O-(3,5-dichlorophenyl)hydroxylamine from 3,5-dichlorophenol

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of O-(3,5-dichlorophenyl)hydroxylamine, a valuable intermediate in the development of novel therapeutics and agrochemicals. Commencing with 3,5-dichlorophenol, this document delineates a strategic synthetic approach centered on the Mitsunobu reaction for the crucial C-O bond formation, followed by a deprotection step. The rationale behind the selection of this methodology over other potential synthetic routes is discussed in detail, emphasizing chemical principles and practical considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and actionable experimental procedures to ensure a reproducible and efficient synthesis.

Introduction: The Significance of O-Aryl Hydroxylamines

O-aryl hydroxylamines are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them versatile building blocks for the synthesis of a wide array of heterocyclic compounds and other complex molecules. The 3,5-dichlorophenyl moiety, in particular, is a common substituent in pharmacologically active compounds, often enhancing metabolic stability and binding affinity. The synthesis of this compound, therefore, represents a key step in the exploration of new chemical entities with potential therapeutic applications.

This guide focuses on a robust and reliable synthetic route starting from the readily available 3,5-dichlorophenol. The core of this strategy is the application of the Mitsunobu reaction, a powerful tool for the formation of carbon-oxygen bonds under mild conditions.

Strategic Approach: Why the Mitsunobu Reaction?

Several classical methods for ether synthesis were considered for the O-arylation of hydroxylamine with 3,5-dichlorophenol. However, each presents significant challenges in this specific context.

-

Williamson Ether Synthesis : This well-established method involves the reaction of an alkoxide (or phenoxide) with an alkyl halide.[1] In our case, this would require reacting the sodium or potassium salt of 3,5-dichlorophenol with an electrophilic hydroxylamine species (e.g., Cl-NH2 or a related derivative). Such electrophilic aminating agents are often highly reactive and can be challenging to handle safely. Furthermore, competitive N-arylation could be a significant side reaction.

-

Ullmann Condensation : The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[2] While effective for diaryl ether synthesis, its application to the formation of an Ar-O-N linkage is not well-precedented. The reaction typically requires high temperatures and can have limited functional group tolerance.[3]

-

Chan-Lam Coupling : This copper-catalyzed cross-coupling reaction of boronic acids with alcohols or amines offers milder conditions than the Ullmann condensation.[4] However, its application for the O-arylation of hydroxylamine with a phenol is not a standard transformation and would require significant optimization.

The Mitsunobu reaction , in contrast, offers a compelling alternative. It facilitates the coupling of an alcohol (in this case, the acidic N-hydroxy compound) with a pronucleophile (the phenol) under mild, neutral conditions using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups. For this synthesis, an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, is used to prevent side reactions at the nitrogen atom. The subsequent deprotection step yields the desired product.

The Synthetic Pathway: A Two-Step Approach

The proposed synthesis of this compound from 3,5-dichlorophenol is a two-step process:

-

Mitsunobu Reaction : O-arylation of N-hydroxyphthalimide with 3,5-dichlorophenol.

-

Hydrazinolysis : Deprotection of the resulting N-(3,5-dichlorophenoxy)phthalimide to yield the final product.

The overall reaction scheme is presented below:

Figure 1: Proposed two-step synthesis of this compound.

Reaction Mechanism

The Mitsunobu reaction proceeds through a well-established mechanism. Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This highly reactive species then deprotonates the N-hydroxyphthalimide. The resulting phosphonium salt activates the hydroxyl group, which is subsequently displaced by the phenoxide of 3,5-dichlorophenol in an SN2-like fashion to form the desired C-O bond.

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 3,5-dichlorophenol is toxic and an irritant.[5] Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer. Hydrazine hydrate is toxic and corrosive.

Step 1: Synthesis of N-(3,5-dichlorophenoxy)phthalimide

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3,5-Dichlorophenol | 163.00 | 1.63 g | 10.0 mmol | 1.0 |

| N-Hydroxyphthalimide | 163.13 | 1.80 g | 11.0 mmol | 1.1 |

| Triphenylphosphine (PPh3) | 262.29 | 3.15 g | 12.0 mmol | 1.2 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2.43 g (2.4 mL) | 12.0 mmol | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol (1.63 g, 10.0 mmol), N-hydroxyphthalimide (1.80 g, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

-

Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 2.4 mL, 12.0 mmol) dropwise to the cooled solution over a period of 15-20 minutes. The addition is exothermic, and a slight color change may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford N-(3,5-dichlorophenoxy)phthalimide as a solid.

Step 2: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| N-(3,5-dichlorophenoxy)phthalimide | 308.11 | 3.08 g | 10.0 mmol | 1.0 |

| Hydrazine hydrate (64% soln.) | 50.06 | ~1.0 mL | ~20.0 mmol | ~2.0 |

| Ethanol | - | 40 mL | - | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve the N-(3,5-dichlorophenoxy)phthalimide (3.08 g, 10.0 mmol) obtained from Step 1 in ethanol (40 mL).

-

Add hydrazine hydrate (~1.0 mL, ~20.0 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 2-3 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the by-product.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra should be recorded to confirm the structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Melting Point : To assess the purity of the solid product.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound starting from 3,5-dichlorophenol. The strategic use of the Mitsunobu reaction for the key C-O bond formation, followed by hydrazinolysis, provides a reliable route to this valuable synthetic intermediate. The detailed experimental protocol and discussion of the underlying chemical principles are intended to enable researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and development.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]

hazards and safety precautions for O-(3,5-dichlorophenyl)hydroxylamine

An In-depth Technical Guide to the Hazards and Safety Precautions for O-(3,5-dichlorophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a substituted hydroxylamine derivative. Compounds within this chemical family are utilized in various research and development applications, including as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. The introduction of the dichlorophenyl group to the hydroxylamine core significantly influences its chemical reactivity, stability, and toxicological profile. Professionals in research and drug development must possess a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in the laboratory environment.

The core reactivity of many hydroxylamine derivatives stems from the nitrogen-oxygen single bond, which can be readily cleaved, and the ability of the molecule to act as a reducing agent or a nucleophile. Some hydroxylamine derivatives are known to inhibit enzymes essential for cellular processes, such as ribonucleotide reductase, by acting as radical scavengers.[1][2] This guide provides a comprehensive overview of the known and potential hazards of this compound, drawing upon data from related compounds to offer a robust framework for safety and risk management.

Part 1: Comprehensive Hazard Identification

This compound is associated with a significant hazard profile that necessitates stringent safety controls. The primary hazards are summarized in the table below, based on classifications for hydroxylamine and its derivatives.

| Hazard Class | GHS Classification | Key Considerations |

| Acute Toxicity | Harmful if swallowed or in contact with skin.[3][4] | Ingestion or dermal absorption can lead to systemic toxicity. |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Direct contact can cause redness, inflammation, and pain.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Can cause significant eye damage upon contact. |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[3][4] | Repeated exposure may lead to sensitization, causing an allergic response upon subsequent contact.[4] |

| Carcinogenicity | Suspected of causing cancer.[3][4] | This is a significant long-term health risk that requires strict exposure controls. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (e.g., blood) through prolonged or repeated exposure.[3][4] | The primary target organ system is often the blood, leading to conditions like methemoglobinemia.[4] |

| Aquatic Hazard | Very toxic to aquatic life. | Releases into the environment must be strictly avoided.[5] |

| Corrosivity to Metals | May be corrosive to metals. | This should be considered when selecting storage containers and handling equipment. |

Part 2: Toxicological Profile and Mechanistic Insights

The toxicity of this compound is intrinsically linked to the chemical behavior of the hydroxylamine functional group.

Hematotoxicity: The Risk of Methemoglobinemia

A primary toxicological concern for hydroxylamines is the induction of methemoglobinemia.[4] This condition arises when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The mechanism is believed to involve a radical-mediated process where the hydroxylamine compound leads to oxidative stress within red blood cells.[6] This can result in cyanosis (blue lips, fingernails, and skin), dizziness, headache, and shortness of breath.[4] In severe cases, it can be life-threatening.

Carcinogenicity and Mutagenicity

This compound is suspected of causing cancer.[3][4] While hydroxylamine itself is a potent mutagen in vitro, its carcinogenicity in vivo has not been definitively established, and some studies have even noted carcinostatic properties.[7] The mutagenic potential is linked to its ability to react with DNA bases. However, it is important to note that regulatory bodies such as IARC, ACGIH, NTP, and OSHA do not currently list this compound as a confirmed carcinogen.[8] Given the "suspected" classification, all handling procedures must be based on the precautionary principle, assuming a potential carcinogenic risk.

Enzyme Inhibition

Hydroxylamine derivatives can act as inhibitors of various enzymes.[7] Notably, they can inhibit ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair, by scavenging a critical tyrosyl radical required for the enzyme's function.[1][2] While this is being explored for therapeutic applications, uncontrolled exposure in a laboratory setting poses a risk of cellular toxicity.

Part 3: Risk Assessment and Control Measures

A multi-layered approach to risk control is mandatory when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

-

Designated Area: A specific area of the lab should be designated for work with this compound to prevent cross-contamination.

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and approved.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound.

-

Access Restriction: Access to areas where the compound is stored and handled should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier of protection.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[5]

-

Eye Protection: Tightly fitting safety goggles or a face shield in combination with safety glasses are mandatory.[5][8]

-

Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.

-

Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

Part 4: Standard Operating Procedures for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. leap.epa.ie [leap.epa.ie]

- 4. ICSC 0661 - HYDROXYLAMINE [inchem.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Electrophilic Amination Reactions Using Hydroxylamine Derivatives

Introduction: The Umpolung Approach to Carbon-Nitrogen Bond Formation

The synthesis of amines is a cornerstone of modern organic chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Traditionally, amine synthesis relies on the nucleophilicity of the nitrogen atom reacting with an electrophilic carbon source (e.g., alkyl halides). However, the paradigm of electrophilic amination inverts this chemical logic, employing a nucleophilic carbon to attack an electrophilic nitrogen source.[1][2] This "umpolung" or polarity-inverted strategy provides a powerful and often complementary approach, enabling the synthesis of sterically hindered amines and complex architectures that are challenging to access through conventional methods.[1]

Within the arsenal of electrophilic aminating agents, hydroxylamine derivatives have emerged as exceptionally versatile and reliable reagents.[2][3] These compounds feature a nitrogen atom attached to an oxygen, which is in turn bonded to an electron-withdrawing group. This N-O bond is inherently weak and polarized, rendering the nitrogen atom susceptible to nucleophilic attack. The reactivity and stability of these reagents can be finely tuned by modifying the substituent on the oxygen, making them adaptable to a wide array of substrates and reaction conditions.[2][4] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and practical applications of electrophilic amination reactions utilizing this powerful class of reagents.

The Reagents: A Survey of Hydroxylamine Derivatives

The efficacy of an electrophilic amination reaction is fundamentally tied to the nature of the hydroxylamine-derived reagent. The choice of the group attached to the oxygen atom dictates the reagent's stability, reactivity, and the conditions required for the C-N bond formation. Recent developments have focused on creating more stable and handleable reagents to replace hazardous alternatives like chloramines.[4] They can be broadly categorized based on the activating group.

Key classes of hydroxylamine-derived aminating reagents include:

-

O-Acyl and O-Carbamoyl Derivatives: Reagents like O-benzoyl hydroxylamines are widely used, particularly in transition metal-catalyzed processes.[5][6] Their reactivity is readily modulated, and they have proven effective for coupling with organometallic nucleophiles.[7]

-

O-Sulfonyl Derivatives: These are highly reactive reagents, such as hydroxylamine-O-sulfonic acid (HOSA) and O-mesitylenesulfonylhydroxylamine (MSH), capable of aminating a wide range of carbanions.[1][8]

-

O-Phosphinoyl Derivatives: These reagents offer a good balance of reactivity and stability, enabling efficient amination of stabilized carbanions.[9]

-

Protonated and Bench-Stable Reagents: A significant advance has been the development of protonated hydroxylamine derivatives, such as O-pivaloyl hydroxylammonium triflate (PONT), which are often bench-stable solids.[10][11] These reagents have enabled the direct installation of unprotected amino groups, improving step- and atom-economy by obviating the need for protecting group manipulations.[10][11][12]

Caption: Classification of key hydroxylamine-derived aminating reagents.

Mechanistic Principles: Pathways to C-N Bond Formation

Electrophilic amination reactions using hydroxylamine derivatives can proceed through several distinct mechanistic pathways, which are largely dependent on the substrate, the reagent, and the presence or absence of a catalyst.

Uncatalyzed Reactions: Direct Nucleophilic Attack

In the absence of a catalyst, the reaction typically proceeds via a direct SN2-type displacement on the nitrogen atom. A carbon nucleophile, such as a Grignard reagent or an enolate, attacks the electrophilic nitrogen, displacing the oxygen-containing leaving group.[4] The success of this pathway hinges on the nucleophilicity of the carbon species and the leaving group ability of the oxygen-bound moiety. For instance, enolates readily react with reagents like O-(2,4-dinitrophenyl)hydroxylamine to form α-amino esters.[13]

Transition Metal-Catalyzed Reactions

The introduction of transition metal catalysts, particularly copper, has dramatically expanded the scope and efficiency of electrophilic aminations.[4] The prevailing mechanism for a copper-catalyzed reaction involves an oxidative addition/reductive elimination cycle.

-

Oxidative Addition: The low-valent transition metal catalyst (e.g., Cu(I)) inserts into the N-O bond of the hydroxylamine derivative, forming a higher-valent metal-nitrenoid or metal-amido species.

-

Ligand Exchange/Transmetalation: The carbon nucleophile (often an organozinc or Grignard reagent) undergoes transmetalation with the copper center, placing the organic group onto the metal.

-

Reductive Elimination: The C-N bond is formed via reductive elimination from the copper center, regenerating the low-valent catalyst and releasing the aminated product.

This catalytic approach allows for the amination of less reactive nucleophiles under milder conditions and has been instrumental in the development of asymmetric variants.[4][7] Rhodium catalysts have also been shown to generate reactive nitrene species from O-benzoyl hydroxylamines for intramolecular C-H insertion reactions.[14][15]

Caption: Generalized catalytic cycle for transition metal-catalyzed amination.

Reaction Scope and Asymmetric Synthesis

The versatility of hydroxylamine derivatives allows for the amination of a broad spectrum of carbon nucleophiles.

-

Organometallic Reagents: Grignard, organolithium, organozinc, and organocuprate reagents are all effective nucleophiles.[1][16] The use of organozinc reagents in copper-catalyzed reactions is particularly noteworthy for its functional group tolerance and broad applicability in synthesizing secondary and tertiary amines.[7]

-

Enolates and Silyl Enol Ethers: These are among the most widely used nucleophiles, providing a direct route to valuable α-amino carbonyl compounds.[1] Asymmetric variants using chiral catalysts have become a powerful tool for constructing nitrogen-bearing stereocenters.[17][18][19]

-

C-H Amination: More recent advances have enabled the direct amination of C-H bonds. Transition metal catalysis can facilitate the amination of arenes and heteroarenes, while photoredox catalysis has also been employed to generate reactive aminium radicals for this purpose.[10][20] This strategy is highly attractive for late-stage functionalization in drug discovery.

Catalytic Asymmetric Amination

The construction of chiral amines is of paramount importance in pharmaceutical development. Catalytic asymmetric electrophilic amination has been established as a robust method for creating nitrogen-bearing stereocenters.[17][18] This is typically achieved by using a chiral ligand in conjunction with a metal catalyst (e.g., copper or palladium). The chiral ligand environment orchestrates the enantioselective C-N bond-forming step. For example, copper-hydride catalyzed hydroamination of alkenes using 1,2-benzisoxazole as an electrophilic primary amine source provides access to a wide range of chiral α-branched primary amines.[21][22] Similarly, copper-catalyzed intramolecular amination of aromatic rings has been used for the asymmetric synthesis of β-amino acids.[23]

Data Summary: Representative Electrophilic Aminations

The following table summarizes the performance of various hydroxylamine-based systems across different nucleophiles, highlighting the yields and enantioselectivities achieved.

| Nucleophile | Aminating Reagent | Catalyst/Conditions | Product Type | Yield (%) | ee (%) | Reference |

| Di-p-tolylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | 10 mol% CuCl2, THF, rt | Tertiary Amine | 95 | N/A | [7] |

| Ethylmagnesium Bromide | N-Benzyl-O-benzoylhydroxylamine | 10 mol% CuCl2, THF, rt | Secondary Amine | 82 | N/A | [7] |

| Phenylmagnesium Bromide | Tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime | CH2Cl2, -78 °C to rt | Primary Amine | 90 | N/A | [24] |

| Styrene | 1,2-Benzisoxazole | Cu(OAc)2, (R)-DTBM-SEGPHOS, N-methylimidazole, PhSiH3 | Chiral Primary Amine | 85 | 98 | [22] |

| 1-Indanone Derivative | Di-tert-butyl azodicarboxylate | (S)-Proline (20 mol%) | α-Amino Ketone | 99 | 97 | [17] |

| Allylic Boronate | Diethyl azodicarboxylate | Chiral diol catalyst | Chiral Allylic Hydrazide | 94 | 92 | [25] |

Field-Proven Protocol: Copper-Catalyzed Amination of an Organozinc Reagent

This protocol describes a representative procedure for the synthesis of a tertiary amine, adapted from the work of Johnson and colleagues.[7] It exemplifies a robust and broadly applicable method.

Reaction: Synthesis of N-benzyl-N-methyl-p-toluidine

Materials and Setup:

-

Reagents: N-Benzyl-N-methyl-O-benzoylhydroxylamine, di-p-tolylzinc (0.5 M in THF), Copper(II) chloride (anhydrous), anhydrous THF.

-

Glassware: Oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.

-

Equipment: Schlenk line or glovebox for maintaining an inert atmosphere, syringe pump.

Step-by-Step Methodology:

-

Flask Preparation: Under a positive pressure of argon or nitrogen, add N-benzyl-N-methyl-O-benzoylhydroxylamine (e.g., 1.0 mmol, 1.0 equiv) and anhydrous CuCl2 (0.1 mmol, 10 mol%) to the Schlenk flask.

-

Solvent Addition: Add anhydrous THF (e.g., 5 mL) via syringe to dissolve the solids, resulting in a light green solution.

-

Nucleophile Addition: Causality Insight: The organozinc reagent is added slowly to maintain control over the reaction exotherm and prevent side reactions. Using a syringe pump, add the solution of di-p-tolylzinc (1.0 mL, 0.5 M, 0.5 equiv, as R2Zn provides two R groups) to the reaction mixture over 30 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot with saturated aqueous NH4Cl.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL). Trustworthiness Note: Quenching deactivates any remaining organometallic species and facilitates the workup.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-N-methyl-p-toluidine.

Conclusion and Future Outlook

Electrophilic amination using hydroxylamine derivatives has matured into a powerful and indispensable strategy in organic synthesis. The development of stable, tunable, and effective reagents has broadened the scope of accessible amine products, including those with high steric encumbrance or sensitive functional groups. The advent of transition-metal catalysis, particularly asymmetric catalysis, has further elevated the utility of this methodology, providing enantioselective routes to chiral amines that are critical for life sciences research.

Future efforts will likely focus on several key areas:

-

Greener Reagents and Catalysts: The development of aminating agents with better atom economy and the use of earth-abundant metal catalysts will be crucial for sustainable chemistry.[12]

-

Broader C-H Amination Scope: Expanding the scope of direct C-H amination to include less activated C(sp³)-H bonds remains a significant challenge and a highly desirable goal.

-

Novel Activation Strategies: Exploring new catalytic systems, including biocatalysis and photoredox catalysis, will undoubtedly uncover novel reactivity and expand the synthetic toolbox.[20][26]

The continued innovation in this field promises to further reshape the logic of amine synthesis, providing researchers and drug development professionals with ever more powerful tools to construct complex nitrogen-containing molecules.

References

- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitrene transfer reaction with hydroxylamine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. campuscore.ariel.ac.il [campuscore.ariel.ac.il]

- 10. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]

- 11. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Catalytic asymmetric electrophilic amination reactions to form nitrogen-bearing tetrasubstituted carbon stereocenters - East China Normal University [pure.ecnu.edu.cn]

- 19. chemistry.illinois.edu [chemistry.illinois.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ligand-Enabled, Copper-Catalyzed Electrophilic Amination for the Asymmetric Synthesis of β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Enzymatic Nitrogen Incorporation Using Hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of substituted hydroxylamines

An In-Depth Technical Guide to the Discovery and History of Substituted Hydroxylamines

Abstract

Substituted hydroxylamines, once relegated to the periphery of synthetic chemistry, have emerged as a profoundly significant class of molecules, underpinning advancements from classical rearrangement reactions to modern pharmaceuticals and agrochemicals. This guide traces the historical trajectory of these versatile compounds, from the initial discovery of the parent hydroxylamine core to the development of sophisticated synthetic methodologies for its substituted analogues. We will explore the foundational discoveries, the elucidation of key reaction mechanisms such as the Bamberger and Neber rearrangements, and the paradigm shift that positioned substituted hydroxylamines as crucial motifs in drug discovery. By examining both historical context and contemporary innovations in catalytic asymmetric synthesis, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the evolution of this indispensable functional group.

The Genesis: Discovery of the Hydroxylamine Core

The story of substituted hydroxylamines begins with the isolation of their parent compound. In 1865, the German chemist Wilhelm Clemens Lossen was the first to prepare hydroxylamine, albeit as its hydrochloride salt, by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1][2] However, the pure, crystalline compound—a white, unstable, and hygroscopic solid—was not isolated until 1891, a feat accomplished independently by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1]

These early preparations laid the groundwork for understanding the fundamental reactivity of the N-O bond. The presence of both a nucleophilic nitrogen and a nucleophilic oxygen atom hinted at the rich and complex chemistry that would later be uncovered through the attachment of various substituents.

Early Synthetic Strategies and Foundational Rearrangements

With the parent molecule in hand, the subsequent challenge was the controlled synthesis of its substituted derivatives. Chemists soon discovered that substitution could occur at either the nitrogen or the oxygen atom, leading to two distinct classes: N-substituted and O-substituted hydroxylamines.

The Challenge of N-Substitution and the Bamberger Rearrangement

Direct alkylation of hydroxylamine typically occurs at the more nucleophilic nitrogen atom.[1] However, this approach is often hampered by a lack of selectivity, frequently leading to undesired dialkylation products.[1] A more controlled, classical approach involves the reduction of nitro compounds. For instance, the transfer hydrogenation of nitrobenzenes using catalysts like rhodium or zinc is a common method for synthesizing N-arylhydroxylamines.[3][4]

The synthesis of N-phenylhydroxylamines led to the discovery of one of the first key named reactions in this field: the Bamberger Rearrangement . In 1894, Eugen Bamberger reported that treating N-phenylhydroxylamines with strong aqueous acid resulted in a rearrangement to form 4-aminophenols.[3][4]

Causality of the Mechanism: The reaction's mechanism hinges on the selective protonation of the hydroxylamine. While N-protonation is kinetically favored, it is unproductive. It is the O-protonation that initiates the key rearrangement, as the resulting N-phenyl-N-hydroxyanilinium ion can eliminate water to form a highly reactive nitrenium ion intermediate. This electrophilic species is then attacked by a nucleophile—in this case, water from the aqueous acid—at the para position of the aromatic ring, which, after deprotonation, yields the final 4-aminophenol product.[3][5]

Caption: Mechanism of the Bamberger Rearrangement.

O-Substitution and the Neber Rearrangement

Synthesizing O-substituted hydroxylamines presented a different set of challenges. Direct O-alkylation is difficult because the nitrogen atom is generally more nucleophilic. Therefore, achieving selective O-substitution often requires N-protection strategies or the use of a strong base to first deprotonate the hydroxyl group, making the oxygen a more potent nucleophile.[1][6]

The chemistry of oximes, which are readily formed from ketones and hydroxylamine, provided a fertile ground for discovering new transformations. In 1926, Peter W. Neber and A. v. Friedolsheim reported a novel reaction: the conversion of a ketoxime into an α-aminoketone.[7][8][9] This transformation, now known as the Neber Rearrangement , has become a staple in organic synthesis.

Causality of the Mechanism: The key to this reaction is converting the oxime's hydroxyl into a good leaving group, typically a tosylate, by reacting it with tosyl chloride.[7] In the presence of a base (e.g., an alkoxide), a proton is abstracted from the α-carbon, generating a carbanion. This carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution, forming a strained three-membered ring intermediate called an azirine. Subsequent hydrolysis of the azirine ring opens it to yield the final α-aminoketone product.[7][10][11]

Caption: Key stages of the Neber Rearrangement.

A Paradigm Shift: Substituted Hydroxylamines in Drug Discovery

For much of their history, substituted hydroxylamines were primarily of academic and synthetic interest. This perception began to change dramatically with the discovery of the biological activity of hydroxyurea (also known as hydroxycarbamide).

The Hydroxyurea Story: From 19th-Century Synthesis to Modern Medicine

Hydroxyurea was first synthesized by Dresler and Stein in 1869, just four years after Lossen's initial discovery of hydroxylamine.[12][13] For nearly a century, it remained a laboratory chemical. In the mid-20th century, it was identified as an anti-neoplastic agent and was approved by the FDA in 1967 for treating various cancers.[12]

The major breakthrough for its wider application came in the 1980s. Researchers investigating ways to increase fetal hemoglobin (HbF) production as a therapy for sickle cell disease (SCD) noted that certain cytotoxic compounds showed promise.[14] This led to the hypothesis that hydroxyurea, which inhibits DNA synthesis by suppressing the enzyme ribonucleotide reductase (RNR), could induce HbF expression.[14] Clinical trials confirmed this hypothesis, showing that hydroxyurea not only increased HbF levels but also significantly reduced the frequency of painful crises, acute chest syndrome, and the need for blood transfusions in SCD patients.[12][15] This landmark research culminated in the FDA's approval of hydroxyurea for adults with SCD in 1998, making it the first drug specifically approved for this devastating disease.[14][15]

Modern Applications: RNR Inhibition and Bioisosterism

The success of hydroxyurea illuminated the therapeutic potential of the substituted hydroxylamine motif. The N-hydroxyurea core's ability to act as a radical scavenger and inhibit RNR is now being leveraged in the search for new antibacterial agents.[16][17] Since RNR is essential for DNA synthesis and repair in bacteria, specific inhibitors that target bacterial RNR over its human counterpart represent a promising avenue for developing novel antibiotics.[16]

More recently, medicinal chemists have begun to re-evaluate the role of more complex substituted hydroxylamines, particularly the N,N,O-trisubstituted moiety. Historically viewed as a "structural alert" due to concerns about metabolic instability and potential toxicity, this functional group is now being explored as a valuable bioisostere .[18][19] A bioisosteric replacement involves substituting one chemical group with another to enhance desired properties without drastically changing the molecule's overall structure and binding affinity.

Studies have shown that replacing hydrocarbon (-CHR–CH₂-) or ether (-CHR–OR′-) units with an N,N,O-trisubstituted hydroxylamine (−NR–OR′−) can significantly influence key drug-like properties.[20]

| Parameter Comparison for Bioisosteric Replacement | Hydrocarbon Moiety | Tertiary Amine | N,N,O-Trisubstituted Hydroxylamine |

| logP (Lipophilicity) | High | Lower | Lower (comparable to amine) |

| logD₇.₄ (Distribution at pH 7.4) | High | Significantly Lower (due to protonation) | Slightly Lower (weakly basic) |

| Metabolic Stability | Variable | Variable | Can be improved |

| Plasma Protein Binding | Variable | Variable | Can be reduced |

| (Data synthesized from concepts presented in[20]) |

This analysis reveals a key insight: the hydroxylamine isostere reduces lipophilicity (logP) to a similar degree as a tertiary amine but, being much less basic, it has a higher logD₇.₄.[20] This allows chemists to fine-tune a molecule's solubility and permeability profile in a way that was not previously possible, laying the groundwork for broader adoption of the "hydroxalog" concept in drug design.[18]

The New Frontier: Modern Synthetic and Analytical Techniques

The growing importance of substituted hydroxylamines, particularly chiral ones, has spurred the development of highly sophisticated and efficient synthetic methods.[21][22][23]

A Modern Protocol: Direct Preparation of O-Substituted Hydroxylamines from Alcohols

Classical methods for O-alkylation often required harsh conditions or pre-functionalization of the alkylating agent. A significant advancement was the development of a direct method to convert alcohols into O-substituted hydroxylamines. This procedure, detailed by Albrecht, Defoin, and Tarnus in 2006, avoids the use of hydrazine and the need to first convert the alcohol to a halide.[6][24]

The causality is as follows: The alcohol's hydroxyl group is first converted into a better leaving group by mesylation. This activated intermediate then undergoes an Sₙ2 reaction with the oxygen nucleophile of N-protected tert-butyl N-hydroxycarbamate. The final step is a simple acidic deprotection to reveal the desired product.[6][24][25]

Experimental Protocol: Synthesis of O-Benzylhydroxylamine (5c) from Benzyl Alcohol (1c) [6]

-

Step 1: Mesylation of Benzyl Alcohol.

-

Dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (Et₃N) (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes. The crude benzyl mesylate is used directly in the next step without purification.

-

-

Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate.

-

In a separate flask, dissolve tert-butyl N-hydroxycarbamate (3) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.

-

Add the crude solution of benzyl mesylate from Step 1 to this mixture.

-

Allow the reaction to stir at 25 °C for 2 hours.

-

Perform an aqueous workup: dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (O-benzyl-N-(tert-butoxycarbonyl)hydroxylamine, 4c) by flash chromatography.

-

-

Step 3: Acidic N-Deprotection.

-

Dissolve the purified product from Step 2 (4c) in anhydrous diethyl ether (Et₂O).

-

Cool the solution to 0 °C.

-

Bubble dry hydrogen chloride (HCl) gas through the solution (or add a saturated solution of HCl in Et₂O) until precipitation is complete.

-

Stir the resulting suspension at 0 °C for 1 hour.

-

Collect the solid precipitate by filtration, wash with cold Et₂O, and dry under vacuum to yield O-benzylhydroxylamine hydrochloride (5c) as a crystalline solid.

-

Table of Representative Yields [6]

| Starting Alcohol | Product (Hydrochloride Salt) | Overall Yield (2 steps) | Deprotection Yield |

| 1-Butanol | O-Butylhydroxylamine (5a) | 88% | 83% |

| 2-Butanol | O-(2-Butyl)hydroxylamine (5b) | 75% | 76% |

| Benzyl alcohol | O-Benzylhydroxylamine (5c) | 86% | 79% |

| Cyclohexanol | O-Cyclohexylhydroxylamine (5g) | 41% | 56% |

Catalytic Asymmetric Synthesis

The demand for enantiomerically pure hydroxylamines in drug development has driven innovation in asymmetric catalysis. Key strategies include:

-

Titanium-Catalyzed Asymmetric Oxidation: This method allows for the kinetic resolution of racemic secondary amines. An amine is oxidized to a hydroxylamine using a chiral titanium catalyst and an environmentally benign oxidant like hydrogen peroxide, providing access to enantiopure hydroxylamines.[22][26]

-

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium catalysts have been developed for the highly chemoselective and enantioselective hydrogenation of oximes to chiral hydroxylamines. A significant advantage of this method is its ability to avoid over-reduction to the corresponding amine, which is a common side reaction.[27]

Caption: Comparison of modern catalytic asymmetric routes.

Conclusion

The journey of the substituted hydroxylamine functional group is a compelling narrative of chemical evolution. From its discovery as a simple inorganic compound by Wilhelm Lossen, it has become a cornerstone of complex organic transformations, a life-saving therapeutic agent, and a sophisticated tool for fine-tuning molecular properties in modern drug design. The development of classical rearrangements by Bamberger and Neber provided the initial synthetic utility, while the story of hydroxyurea demonstrated its profound biological potential. Today, armed with advanced catalytic and asymmetric methodologies, scientists are better equipped than ever to harness the unique chemistry of substituted hydroxylamines, ensuring their continued prominence in the future of chemical and pharmaceutical sciences.

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Bamberger rearrangement - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Neber rearrgment | PPTX [slideshare.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Hydroxyurea therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 14. Hydroxyurea in the sickle cell disease modern era - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trisubstituted hydroxylamines: From reaction discovery to drug design - American Chemical Society [acs.digitellinc.com]

- 19. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Catalytic Asymmetric Oxidation of Amines to Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]